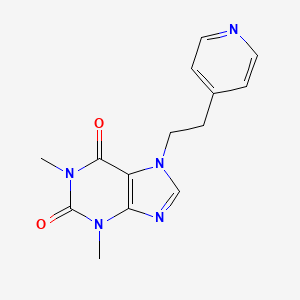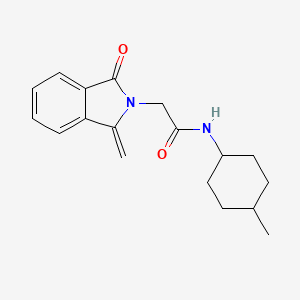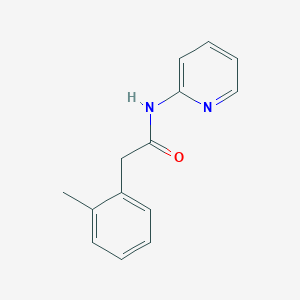
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G-protein-coupled receptors that are activated by adenosine triphosphate (ATP) and play a crucial role in platelet activation and aggregation. MRS 2179 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and cancer.
作用機序
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 is a selective antagonist of P2Y1 receptors, which are expressed on the surface of platelets, endothelial cells, and other cell types. P2Y1 receptors are activated by ATP released from damaged cells, leading to platelet activation and aggregation. This compound 2179 binds to the P2Y1 receptor and prevents the binding of ATP, thereby inhibiting platelet activation and aggregation.
Biochemical and Physiological Effects
This compound 2179 has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, and neuroprotection. This compound 2179 has also been shown to reduce inflammation and oxidative stress in animal models of stroke.
実験室実験の利点と制限
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has several advantages for lab experiments, including its high selectivity for P2Y1 receptors, which allows for specific targeting of this receptor subtype. This compound 2179 is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in animal models. However, one limitation of this compound 2179 is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 and P2Y1 receptors. One area of interest is the role of P2Y1 receptors in cancer, as these receptors have been shown to be overexpressed in several types of cancer cells. This compound 2179 may have potential as a cancer therapy by inhibiting the growth and metastasis of cancer cells. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists, which could have greater therapeutic efficacy and fewer side effects than this compound 2179. Finally, further studies are needed to elucidate the precise mechanisms by which this compound 2179 exerts its neuroprotective effects in animal models of stroke.
合成法
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 can be synthesized by several methods, including the reaction of 2,6-dioxopurine with 2-bromoethylpyridine, followed by alkylation with dimethyl sulfate. Another method involves the reaction of 2,6-dioxopurine with 2-chloroethylpyridine, followed by alkylation with dimethylamine.
科学的研究の応用
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. For example, studies have shown that this compound 2179 can inhibit platelet aggregation induced by ADP, a potent activator of P2Y1 receptors, and reduce thrombus formation in animal models of thrombosis. This compound 2179 has also been shown to have neuroprotective effects in animal models of stroke, possibly by reducing inflammation and oxidative stress.
特性
IUPAC Name |
1,3-dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-17-12-11(13(20)18(2)14(17)21)19(9-16-12)8-5-10-3-6-15-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQRQPBQAGWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)




![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)



![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)

